S-Propylmercaptocysteine

Description

Structure

3D Structure

Properties

CAS No. |

2280-26-4 |

|---|---|

Molecular Formula |

C6H13NO2S2 |

Molecular Weight |

195.3 g/mol |

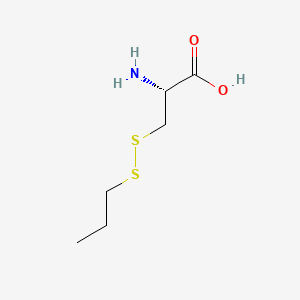

IUPAC Name |

(2R)-2-amino-3-(propyldisulfanyl)propanoic acid |

InChI |

InChI=1S/C6H13NO2S2/c1-2-3-10-11-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |

InChI Key |

JVVXIPKJTDVPQZ-YFKPBYRVSA-N |

Isomeric SMILES |

CCCSSC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCSSCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Presence of S-Propylmercaptocysteine in Allium Species: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

S-propylmercaptocysteine is a sulfur-containing amino acid derivative of interest for its potential biological activities. This technical guide explores its natural occurrence within the Allium genus, a plant family renowned for its rich and diverse organosulfur chemistry. A comprehensive review of the existing scientific literature reveals a significant data gap regarding the direct quantification of this compound in common Allium species such as garlic (Allium sativum), onion (Allium cepa), and leek (Allium porrum). However, the presence and well-documented analysis of the analogous compound, S-allylmercaptocysteine (SAMC), in processed garlic preparations, particularly aged garlic extract (AGE), provide a valuable framework for future research. This document summarizes the available quantitative data for SAMC, details relevant experimental protocols that can be adapted for the study of this compound, and proposes a putative biosynthetic pathway for this elusive compound based on established knowledge of Allium biochemistry.

Natural Occurrence and Quantitative Data

In aged garlic extract, the formation of SAMC is understood to occur during the aging process. One study reported that the SAMC content in AGE reaches a maximum at approximately four months of aging[1].

Table 1: Quantitative Data for S-Allylmercaptocysteine (SAMC) in Aged Garlic Extract (AGE)

| Allium Product | Compound | Concentration | Reference |

| Aged Garlic Extract (AGE) | S-Allylmercaptocysteine (SAMC) | Reaches maximum at ~4 months of aging | [1] |

| Aged Garlic Extract (AGE) | γ-Glutamyl-S-allylmercaptocysteine (GSAMC) | Reaches maximum at 1 month of aging | [1] |

Experimental Protocols

The following experimental protocols are adapted from methodologies developed for the analysis of S-allylmercaptocysteine and other sulfur-containing compounds in garlic and can be modified for the detection and quantification of this compound.

Sample Preparation: Extraction from Aged Garlic Extract

This protocol is based on methods used for the analysis of sulfur compounds in aged garlic extract.

-

Homogenization: Homogenize the aged garlic extract sample to ensure uniformity.

-

Dilution: Dilute the homogenized sample with deionized water to an appropriate concentration for analysis.

-

Filtration: Filter the diluted sample through a 0.45 µm membrane filter to remove particulate matter before injection into the analytical system.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the separation and quantification of this compound. The following is a generalized protocol based on the analysis of S-allylmercaptocysteine[2][3][4].

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector is suitable. For more specific detection, a mass spectrometer (LC-MS) can be employed[2].

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used[3].

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used. For example, an isocratic mobile phase of 45% sodium acetate buffer (pH 5) and 55% methanol has been reported for the analysis of derivatized S-allyl-L-cysteine[5].

-

Flow Rate: A typical flow rate is 1.0 mL/min[3].

-

Detection:

-

UV Detection: Wavelengths around 220 nm or 254 nm are often used for the detection of sulfur-containing amino acids[3].

-

Fluorescence Detection: Pre-column derivatization with a fluorescent reagent such as o-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can significantly enhance sensitivity[4][6].

-

Post-column Derivatization: A post-column reaction with a sulfur-specific reagent like hexaiodoplatinate can be used for selective detection of sulfur compounds[2].

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed using certified standards of this compound.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by GC-MS, derivatization is necessary to increase the volatility and thermal stability of this compound[7][8].

-

Silylation: This is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used[9]. The reaction typically involves heating the dried sample with the silylating reagent in a suitable solvent.

-

Acylation: This method introduces an acyl group to improve chromatographic properties.

-

Alkylation: This technique adds an alkyl group to enhance volatility.

Signaling Pathways and Biosynthesis

The precise biosynthetic pathway of this compound in Allium species has not been elucidated. However, based on the known biosynthesis of other S-alk(en)ylcysteine sulfoxides and related compounds, a putative pathway can be proposed[10]. The formation of S-alkylmercaptocysteines is thought to occur from the reaction of allicin-like compounds (thiosulfinates) with cysteine or its derivatives.

The biosynthesis of the precursor, S-propyl-L-cysteine sulfoxide (propiin), is believed to start from glutathione. Through a series of enzymatic reactions involving γ-glutamyl transpeptidases and S-oxygenases, S-propyl-L-cysteine is formed and then oxidized to propiin. Upon tissue damage, the enzyme alliinase cleaves propiin to form propanesulfenic acid. This highly reactive intermediate can then react with cysteine to form this compound.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthesis of this compound.

General Experimental Workflow for Analysis

Caption: General workflow for this compound analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of an Analytic Method for Sulfur Compounds in Aged Garlic Extract with the Use of a Postcolumn High Performance Liquid Chromatography Method with Sulfur-Specific Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bezmialemscience.org [bezmialemscience.org]

- 4. HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Synthesis of S-Propylmercaptocysteine: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the biological synthesis of S-Propylmercaptocysteine, a critical intermediate in the mercapturic acid pathway. This pathway is a major route for the detoxification of xenobiotics. The synthesis involves a multi-step enzymatic cascade, commencing with the conjugation of an electrophilic propyl precursor, such as 1-bromopropane, with glutathione. This initial reaction is catalyzed by Glutathione S-Transferases (GSTs). The resulting S-propylglutathione conjugate is subsequently metabolized by γ-glutamyl transpeptidase (GGT) and a dipeptidase to yield this compound. This document details the enzymatic players, presents a logical workflow for the synthesis, and provides insights into the key experimental aspects of this biochemical transformation.

Introduction

The mercapturic acid pathway is a fundamental Phase II detoxification route in mammals and other organisms, responsible for the metabolism of a wide array of electrophilic compounds, including environmental toxins and pharmaceuticals. The end products, mercapturic acids (N-acetyl-L-cysteine S-conjugates), are water-soluble and readily excreted. This compound is the penultimate product in the formation of the propyl-mercapturic acid, N-acetyl-S-propylcysteine. Understanding the biological synthesis of this compound is crucial for toxicological studies, drug metabolism research, and the development of novel therapeutic agents.

This guide outlines the core enzymatic steps, provides a conceptual experimental workflow, and discusses the key enzymes involved in the biological synthesis of this compound.

The Biosynthetic Pathway of this compound

The formation of this compound from an electrophilic propyl precursor is a sequential, three-step enzymatic process.

-

Glutathione Conjugation: The pathway is initiated by the conjugation of an electrophilic propyl compound with the tripeptide glutathione (GSH). This reaction is catalyzed by Glutathione S-Transferases (GSTs). 1-bromopropane is a known substrate for this reaction, leading to the formation of S-propylglutathione. The clearance of 1-bromopropane in rats is highly dependent on this GSH-dependent metabolism[1]. In mice, the formation of S-propyl GSH has been identified in the liver following treatment with 1-bromopropane[2][3].

-

Removal of Glutamate: The γ-glutamyl moiety is cleaved from S-propylglutathione by the action of γ-glutamyl transpeptidase (GGT), an enzyme typically found on the cell membrane. This step yields S-propyl-γ-glutamylcysteine.

-

Removal of Glycine: A dipeptidase then hydrolyzes the cysteinyl-glycine bond, releasing glycine and the final product, this compound.

This pathway effectively converts a potentially toxic, electrophilic propyl compound into a water-soluble cysteine conjugate, priming it for final modification and excretion.

Key Enzymes in the Synthesis

The successful in vitro biological synthesis of this compound relies on the activity of three key enzymes.

| Enzyme Class | Abbreviation | EC Number | Function in Pathway |

| Glutathione S-Transferase | GST | 2.5.1.18 | Conjugates propyl precursor with glutathione |

| γ-Glutamyl Transpeptidase | GGT | 2.3.2.2 | Removes the γ-glutamyl residue from S-propylglutathione |

| Dipeptidase | - | 3.4.13.19 | Cleaves the glycine residue to yield the final product |

Experimental Workflow: A Conceptual Approach

Methodologies for Key Experiments

Glutathione S-Transferase (GST) Activity Assay

A general spectrophotometric assay can be adapted to measure the activity of GST with 1-bromopropane.

-

Principle: The assay measures the rate of conjugation of glutathione to an electrophilic substrate. The reaction can be monitored by following the change in absorbance at a specific wavelength, or by quantifying the depletion of GSH.

-

Reagents:

-

Phosphate buffer (e.g., 100 mM, pH 6.5)

-

Reduced Glutathione (GSH)

-

1-Bromopropane (substrate)

-

Purified GST enzyme preparation

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) for GSH quantification (Ellman's reagent)

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GSH, and the GST enzyme solution.

-

Initiate the reaction by adding 1-bromopropane.

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding trichloroacetic acid).

-

Measure the remaining GSH concentration using DTNB. The absorbance of the yellow product is measured at 412 nm.

-

The rate of GSH depletion is proportional to the GST activity.

-

γ-Glutamyl Transpeptidase (GGT) Activity Assay

A colorimetric assay using a synthetic substrate can be used to determine the activity of GGT.

-

Principle: GGT catalyzes the transfer of a γ-glutamyl group from a donor substrate to an acceptor. A common chromogenic substrate is L-γ-glutamyl-p-nitroanilide. Cleavage of this substrate releases p-nitroaniline, which can be measured spectrophotometrically.

-

Reagents:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

L-γ-glutamyl-p-nitroanilide (substrate)

-

Glycylglycine (acceptor)

-

Purified GGT enzyme preparation

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, L-γ-glutamyl-p-nitroanilide, and glycylglycine.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the GGT enzyme solution.

-

Monitor the increase in absorbance at 405 nm due to the release of p-nitroaniline.

-

The rate of increase in absorbance is proportional to the GGT activity.

-

Signaling Pathways and Regulation

The regulation of the mercapturic acid pathway is complex and can be influenced by various factors, including exposure to xenobiotics and oxidative stress. The expression of GSTs is known to be regulated by the Nrf2-Keap1 signaling pathway. Nrf2 is a transcription factor that, under conditions of oxidative or electrophilic stress, translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes, including GSTs. Therefore, it is plausible that the biological synthesis of this compound could be upregulated in response to exposure to its precursors or other cellular stressors that activate the Nrf2 pathway.

Conclusion

The biological synthesis of this compound is a key component of the mercapturic acid pathway, a critical detoxification mechanism. The process is a three-step enzymatic cascade involving Glutathione S-Transferase, γ-Glutamyl Transpeptidase, and a dipeptidase. While the overall pathway is well-understood, further research is needed to identify the specific isozymes with the highest catalytic efficiency for propyl substrates and to develop detailed, optimized protocols for the in vitro synthesis of this important metabolite. A deeper understanding of the regulatory mechanisms, such as the Nrf2 pathway, will provide further insights into how organisms respond to exposure to propyl-containing xenobiotics. This guide provides a foundational framework for researchers and drug development professionals working in the fields of toxicology and drug metabolism.

References

The Metabolic Fate of S-Propylmercaptocysteine in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of S-Propylmercaptocysteine (SPC) in mammals. SPC, a sulfur-containing amino acid derivative, is primarily metabolized through the well-established mercapturic acid pathway, a major route for the biotransformation of xenobiotics. This document details the enzymatic steps involved, from the initial conjugation with glutathione to the final excretion of the mercapturic acid derivative. It presents available data on enzyme activity and substrate specificity, outlines experimental protocols for the quantification of key metabolites, and includes detailed diagrams to visualize the metabolic cascade and related concepts. This guide is intended to serve as a valuable resource for researchers in toxicology, drug metabolism, and pharmacology.

Introduction

This compound (SPC) is a cysteine S-conjugate that can be formed from the metabolism of various xenobiotics containing a propyl group, such as propyl halides, or from the degradation of sulfur-containing compounds. Understanding the metabolic fate of SPC is crucial for assessing the toxicological and pharmacological implications of exposure to its precursors. The primary metabolic route for SPC in mammals is the mercapturic acid pathway, a detoxification process that converts lipophilic electrophilic compounds into more water-soluble, excretable products.[1] This guide will provide an in-depth exploration of this pathway as it pertains to SPC.

The this compound Metabolic Pathway: A Step-by-Step Breakdown

The metabolism of SPC follows the canonical mercapturic acid pathway, which involves a series of four key enzymatic reactions.

Step 1: Glutathione Conjugation

The initial step in the metabolism of propyl-containing xenobiotics is the conjugation with the tripeptide glutathione (GSH), catalyzed by Glutathione S-transferases (GSTs). This reaction forms S-propylglutathione. GSTs are a superfamily of enzymes with broad substrate specificity, and they play a critical role in cellular detoxification.[2] The reaction is as follows:

Propyl-X + GSH → S-propylglutathione + H-X (where X is a leaving group)

Step 2: Gamma-Glutamyl Transpeptidation

S-propylglutathione is then transported out of the cell where it is acted upon by gamma-glutamyl transpeptidase (GGT), an enzyme located on the outer surface of the plasma membrane.[3][4] GGT removes the gamma-glutamyl residue from S-propylglutathione, forming S-propylcysteinylglycine.[3]

S-propylglutathione + Amino Acid → S-propylcysteinylglycine + Gamma-glutamyl-Amino Acid

Step 3: Dipeptidase Hydrolysis

The resulting dipeptide, S-propylcysteinylglycine, is then cleaved by dipeptidases, which hydrolyze the peptide bond between the cysteine and glycine residues. This reaction releases S-propylcysteine, the central metabolite in this pathway.[5]

S-propylcysteinylglycine → S-propylcysteine + Glycine

Step 4: N-Acetylation

The final step of the mercapturic acid pathway is the N-acetylation of S-propylcysteine to form N-acetyl-S-propylcysteine, also known as S-propylmercapturic acid. This reaction is catalyzed by the microsomal enzyme cysteine S-conjugate N-acetyltransferase (NAT).[6] This final product is a water-soluble compound that is readily excreted in the urine.

S-propylcysteine + Acetyl-CoA → N-acetyl-S-propylcysteine + CoA

Alternative Pathway: Bioactivation by Cysteine S-Conjugate β-lyase

In addition to the detoxification pathway, S-propylcysteine can undergo bioactivation by cysteine S-conjugate β-lyases. These enzymes can cleave the C-S bond of S-propylcysteine to produce pyruvate, ammonia, and a reactive propylthiol.[7] This reactive thiol can potentially bind to cellular macromolecules, leading to toxicity.[1]

S-propylcysteine → Propylthiol + Pyruvate + Ammonia

Data Presentation: Enzyme and Metabolite Information

| Enzyme | Substrate | Product | Qualitative Activity/Specificity |

| Glutathione S-transferase (GST) | Propyl halide | S-propylglutathione | Broad specificity for electrophilic substrates. The rate of conjugation is dependent on the specific GST isozyme and the nature of the propyl-containing xenobiotic. |

| Gamma-glutamyl transpeptidase (GGT) | S-propylglutathione | S-propylcysteinylglycine | GGT has broad substrate specificity for gamma-glutamyl peptides.[3] The efficiency of this reaction is expected to be comparable to that of other S-alkylglutathione conjugates. |

| Dipeptidase | S-propylcysteinylglycine | S-propylcysteine | The rate of hydrolysis is dependent on the nature of the substituent on the cysteine sulfur atom.[5] |

| Cysteine S-conjugate N-acetyltransferase | S-propylcysteine | N-acetyl-S-propylcysteine | The catalytic efficiency increases with the lipophilicity of the S-substituent. The order of efficiency is ethyl < propyl < benzyl < butyl. |

| Cysteine S-conjugate β-lyase | S-propylcysteine | Propylthiol, Pyruvate, Ammonia | Activity has been demonstrated for various S-alkylcysteines. The rate of bioactivation is dependent on the specific β-lyase isozyme and can be a competing pathway to N-acetylation.[7][8] |

Experimental Protocols

Quantification of N-acetyl-S-propylcysteine in Urine by HPLC-MS

This protocol is adapted from a validated method for the analysis of N-acetyl-S-(n-propyl)-l-cysteine in human urine.

Objective: To quantify the concentration of N-acetyl-S-propylcysteine in urine samples as a biomarker of exposure to propyl-containing compounds.

Materials:

-

Urine samples

-

N-acetyl-S-propylcysteine standard

-

Internal standard (e.g., deuterated N-acetyl-S-propylcysteine)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, Acetone, Water (HPLC grade)

-

Formic acid

-

HPLC system coupled with a mass spectrometer (MS)

-

C18 HPLC column

Procedure:

-

Sample Preparation (Solid Phase Extraction):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the urine sample (e.g., 1 mL) onto the cartridge.

-

Wash the cartridge with a 40% methanol/60% water solution to remove interferences.

-

Elute the analyte with acetone.

-

Evaporate the acetone eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC-MS analysis.

-

-

HPLC-MS Analysis:

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Flow Rate: As per column specifications.

-

Injection Volume: 10 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Monitor Ions: Monitor the specific m/z transitions for N-acetyl-S-propylcysteine and the internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using the N-acetyl-S-propylcysteine standard.

-

Calculate the concentration of N-acetyl-S-propylcysteine in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Mandatory Visualizations

Diagram 1: this compound Metabolic Pathway

References

- 1. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamma-glutamyl transpeptidase in glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 5. Hydrolysis of S-aryl-cysteinylglycine conjugates catalyzed by porcine kidney cortex membrane dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteine-S-conjugate N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 7. S-alkylcysteine lyase - Wikipedia [en.wikipedia.org]

- 8. Cysteine S-conjugates may act as kidney-selective prodrugs: formation of 6-mercaptopurine by the renal metabolism of S-(6-purinyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Formation of S-Propylmercaptocysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Propylmercaptocysteine, more commonly referred to in literature as S-propyl-L-cysteine, is a sulfur-containing amino acid derivative found naturally in plants of the Allium genus, such as onions (Allium cepa)[1]. It is a key precursor to S-propyl-L-cysteine sulfoxide (PCSO), one of the compounds responsible for the characteristic flavor and aroma of these vegetables. The enzymatic pathways leading to the formation of S-alk(en)ylcysteine sulfoxides, including the propyl derivative, are a subject of ongoing research, with implications for food science, agriculture, and pharmacology. This guide provides a comprehensive overview of the proposed enzymatic formation of S-propyl-L-cysteine, drawing on current knowledge of sulfur metabolism in Allium species.

Proposed Enzymatic Pathway

The biosynthesis of S-propyl-L-cysteine is believed to follow the well-established glutathione pathway for S-alk(en)ylcysteine sulfoxides[2]. This pathway involves a series of enzymatic reactions that conjugate a propyl group to a cysteine residue via a glutathione intermediate. The key enzymes implicated in this process are Glutathione S-Transferase (GST), γ-Glutamyl Transpeptidase (GGT), and a dipeptidase.

The proposed steps are as follows:

-

Glutathione Conjugation: A propyl-donating substrate, likely a reactive propyl compound within the plant's metabolic pool, is conjugated to the sulfhydryl group of glutathione (GSH). This reaction is catalyzed by a Glutathione S-Transferase (GST).

-

γ-Glutamyl Group Removal: The resulting S-propylglutathione is then acted upon by γ-Glutamyl Transpeptidase (GGT). GGT cleaves the γ-glutamyl bond, transferring the glutamyl moiety to an acceptor molecule and leaving behind S-propyl-cysteinylglycine[2].

-

Dipeptide Cleavage: A dipeptidase then hydrolyzes the cysteinyl-glycine bond, releasing glycine and the final product, S-propyl-L-cysteine.

-

Oxidation (to form the sulfoxide): Subsequently, a flavin-containing monooxygenase (FMO) is proposed to oxidize the sulfur atom of S-propyl-L-cysteine to form S-propyl-L-cysteine sulfoxide (PCSO)[2].

Signaling Pathway Diagram

References

An In-depth Technical Guide on the Role of S-Propylmercaptocysteine and Related Sulfur Compounds in Plant Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct scientific literature on the specific roles and biochemical pathways of S-Propylmercaptocysteine (SPC) in plants is currently limited. However, by examining the broader class of S-alk(en)ylcysteine sulfoxides and related sulfur-containing metabolites, particularly prevalent in the genus Allium, we can infer its likely context within plant biochemistry. This guide synthesizes the current understanding of these related compounds to provide a framework for the potential biosynthesis, metabolism, and physiological significance of SPC in plants. The information presented is of particular interest to researchers in plant biochemistry and drug development, given the diverse bioactive properties of sulfur compounds derived from plants.

Introduction to S-Alk(en)ylcysteines in Plants

S-alk(en)ylcysteine sulfoxides are characteristic secondary metabolites of plants belonging to the genus Allium, which includes garlic and onions.[1][2] These compounds and their derivatives are responsible for the distinct flavors and aromas of these plants and possess a range of health-beneficial activities.[1][2][3] Upon tissue damage, these non-volatile precursors are hydrolyzed by the enzyme alliinase into volatile and reactive sulfur-containing compounds.[1][2] While S-allyl-L-cysteine (SAC) and S-allylmercapto-L-cysteine (SAMC) are well-studied examples, the presence and role of this compound are less understood, though it has been detected in fresh onion.[4]

Proposed Biosynthesis of this compound

The biosynthesis of S-alk(en)ylcysteine sulfoxides is believed to originate from glutathione.[2][5] Although the complete enzymatic pathway is not fully elucidated, key steps have been identified, primarily in Allium species. It is plausible that the biosynthesis of this compound follows a similar pathway.

Key Proposed Steps:

-

S-propylation of Glutathione: The pathway likely initiates with the S-propylation of glutathione (GSH). The specific enzyme responsible for this step in the context of propyl groups is not yet identified, but it is a critical initiating step.

-

Deglutamylation: Following S-propylation, γ-glutamyl transpeptidases (GGTs) are involved in the removal of the γ-glutamyl moiety.[1][5]

-

Removal of Glycine: The glycine residue is subsequently cleaved, although the specific peptidase has not been fully characterized.

-

Formation of S-propylcysteine: This step yields S-propylcysteine.

-

Thiol Exchange/Addition: The formation of this compound (Cys-S-S-Propyl) likely occurs through a thiol exchange reaction or the addition of a propylthiol group to cysteine.

// Nodes Glutathione [label="Glutathione (GSH)", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Propylglutathione [label="S-Propylglutathione", fillcolor="#F1F3F4", fontcolor="#202124"]; gamma_Glutamyl_S_propylcysteine [label="γ-Glutamyl-S-propylcysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Propylcysteine [label="S-Propylcysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; SPC [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Glutathione -> S_Propylglutathione [label="S-propylation"]; S_Propylglutathione -> gamma_Glutamyl_S_propylcysteine [label="γ-Glutamyl\ntranspeptidase (GGT)"]; gamma_Glutamyl_S_propylcysteine -> S_Propylcysteine [label="Peptidase"]; S_Propylcysteine -> SPC [label="Thiol exchange/\naddition"]; } dot Caption: Proposed biosynthetic pathway of this compound.

Core Enzymes in Cysteine Metabolism

The biosynthesis of cysteine is fundamental to the production of S-substituted cysteines. This process is highly regulated and involves several key enzymes.[6][7]

-

Serine Acetyltransferase (SAT): This enzyme catalyzes the formation of O-acetylserine (OAS) from serine and acetyl-CoA.[6][8] This is a crucial step as OAS is the direct precursor for cysteine synthesis.

-

O-acetylserine (thiol) lyase (OAS-TL) / Cysteine Synthase: This enzyme incorporates sulfide into OAS to produce cysteine.[6][9][10] Plant genomes contain multiple isoforms of cysteine synthase, indicating diverse roles and subcellular localizations.[9] The cysteine synthase complex, formed by SAT and OAS-TL, is a central point of regulation in sulfur metabolism.[6][8]

Potential Physiological Roles and Bioactivity

The physiological roles of this compound in plants are not yet defined. However, based on the functions of related sulfur compounds, several roles can be postulated:

-

Defense against Herbivores and Pathogens: Volatile sulfur compounds released upon tissue damage can act as deterrents to herbivores and have antimicrobial properties.[2]

-

Sulfur Storage and Transport: As stable, non-volatile compounds, S-alk(en)ylcysteine sulfoxides can serve as a form of stored sulfur that can be readily mobilized.[5]

-

Antioxidant Activity: Many organosulfur compounds from Allium species exhibit antioxidant properties. S-allylmercaptocysteine (SAMC), a related compound, has been shown to have anti-cancer properties.[11][12] This suggests that this compound could also possess significant bioactivity.

-

Detoxification: Glutathione S-transferases (GSTs), which are involved in the initial step of the proposed biosynthetic pathway, play a critical role in detoxifying xenobiotics in plants.[13]

Quantitative Data

Quantitative data specifically for this compound in plants is sparse. However, data for related compounds in Allium species provides a useful reference.

| Compound | Plant Species | Concentration | Reference |

| This compound | Onion (Allium cepa) | 0.01 mg/kg | [4] |

| S-Methylthio-L-cysteine | Onion (Allium cepa) | 0.19 mg/kg | [4] |

| S-(1-propenylthio)-L-cysteine | Onion (Allium cepa) | 0.56 mg/kg | [4] |

| Alliin | Garlic (Allium sativum) | 0.2 - 2.2 g/100g dry matter | [14] |

| Isoalliin | Onion (Allium cepa) | 0.3 - 1.25 g/100g dry matter | [14] |

Experimental Protocols

The analysis of S-alk(en)ylcysteines and their derivatives in plant tissues typically involves chromatographic methods.

High-Performance Liquid Chromatography (HPLC) for S-allyl Cysteine (SAC) Analysis

This method can be adapted for the analysis of this compound.

-

Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Column: C18 column (e.g., 5 µm, 4.6 mm x 150 mm).[15]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) or a gradient with a buffer like sodium acetate.[15][16]

-

Flow Rate: 1 mL/min.[15]

-

Detection: UV detection at 254 nm or MS detection for higher specificity and sensitivity.[15]

-

Sample Preparation:

-

Homogenize plant tissue in a suitable solvent (e.g., water or ethanol-water mixture).

-

Centrifuge the homogenate to pellet solid debris.

-

Filter the supernatant through a 0.45 µm filter.

-

Inject the filtered extract into the HPLC system.

-

-

Validation: The method should be validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ). For S-allyl cysteine, reported LOD and LOQ are 1.5 µg/mL and 5 µg/mL, respectively.[15]

// Nodes Sample [label="Plant Tissue Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenization [label="Homogenization in Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration (0.45 µm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="HPLC Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Chromatographic Separation\nand Detection (UV/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Data Analysis and Quantification", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Sample -> Homogenization; Homogenization -> Centrifugation; Centrifugation -> Filtration; Filtration -> Injection; Injection -> Analysis; Analysis -> Quantification; } dot Caption: General workflow for HPLC analysis of S-alk(en)ylcysteines.

Future Research Directions and Implications for Drug Development

The study of this compound and other novel sulfur compounds in plants represents a promising area for future research.

-

Elucidation of Biosynthetic Pathways: Identifying the specific enzymes involved in the biosynthesis of this compound will provide a more complete picture of sulfur metabolism in plants.

-

Functional Genomics: Knockout or overexpression studies of candidate genes in model plants like Arabidopsis thaliana can help to elucidate the physiological functions of these compounds.

-

Bioactivity Screening: Given the known therapeutic properties of related compounds, this compound should be screened for various biological activities, including anticancer, antimicrobial, and antioxidant effects.[12][17] This is particularly relevant for drug development professionals seeking novel lead compounds from natural sources.

// Nodes Observation [label="Presence of SPC in Plants", fillcolor="#F1F3F4", fontcolor="#202124"]; Hypothesis [label="SPC has a defined role and bioactivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Biochemistry [label="Elucidate Biosynthetic Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genetics [label="Functional Genomics (KO/OE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pharmacology [label="Bioactivity Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome1 [label="Understand Physiological Role", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome2 [label="Identify Novel Bioactive Compounds", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Observation -> Hypothesis; Hypothesis -> Biochemistry; Hypothesis -> Genetics; Hypothesis -> Pharmacology; Biochemistry -> Outcome1; Genetics -> Outcome1; Pharmacology -> Outcome2; } dot Caption: Logical flow for future research on this compound.

Conclusion

While direct research on this compound in plant biochemistry is in its infancy, the existing knowledge of related S-alk(en)ylcysteine sulfoxides provides a robust framework for understanding its potential biosynthesis, metabolism, and physiological roles. The diverse bioactivities of plant-derived sulfur compounds underscore the importance of further investigation into novel molecules like this compound, which may hold significant promise for both plant science and pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nonvolatile S-Alk(en)ylthio-L-cysteine Derivatives in Fresh Onion (Allium cepa L. Cultivar) [agris.fao.org]

- 5. doaj.org [doaj.org]

- 6. Molecular Biology, Biochemistry and Cellular Physiology of Cysteine Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Molecular basis of cysteine biosynthesis in plants: structural and functional analysis of O-acetylserine sulfhydrylase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Biochemical Changes of Glutathione S-Transferase Activity During the Germination of Trifolium alexandrinum, American Journal of Life Sciences, Science Publishing Group [sciencepublishinggroup.com]

- 14. researchgate.net [researchgate.net]

- 15. bezmialemscience.org [bezmialemscience.org]

- 16. researchgate.net [researchgate.net]

- 17. Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Identifying S-Propylmercaptocysteine in Food Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Propylmercaptocysteine (SPC) is a sulfur-containing amino acid derivative that belongs to the class of S-alk(en)ylmercaptocysteines. These compounds are putative metabolites of thiosulfinates found in Allium species such as garlic and onions. While the biological activities of related compounds like S-allylmercaptocysteine (SAMC) have been investigated for their potential health benefits, including anticancer properties, specific data on the occurrence, quantitative levels, and biological signaling pathways of this compound in food remains limited.[1][2][3] This technical guide provides a comprehensive overview of the methodologies for the identification and potential quantification of SPC in food samples, drawing upon established analytical techniques for structurally similar compounds.

Analytical Methodologies

The identification and quantification of this compound in complex food matrices necessitate robust analytical techniques. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the non-volatile nature of amino acids, a derivatization step is crucial for GC-MS analysis, while LC-MS/MS may offer the advantage of analyzing the compound in its native form.

Experimental Workflow Overview

Quantitative Data

A thorough review of the scientific literature reveals a significant gap in the quantitative data for this compound in food samples. While methods for analyzing related compounds are established, specific concentrations of SPC in various foods have not been reported. The table below summarizes the current status of available quantitative data.

| Food Sample | This compound Concentration | Reference |

| Various Foods | Not Reported | N/A |

Note: The absence of reported data highlights a key area for future research in food chemistry and nutritional science.

Experimental Protocols

The following protocols are detailed methodologies for the extraction and analysis of SPC, adapted from established procedures for similar sulfur-containing amino acids.

Sample Preparation and Extraction

This protocol is based on methods for extracting sulfur compounds from Allium species.[4]

Objective: To extract this compound from a food matrix.

Materials:

-

Food sample (e.g., garlic, onion)

-

Acetone (80% in water)

-

Homogenizer (e.g., blender, mortar and pestle)

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

Procedure:

-

Homogenization: Weigh a representative portion of the fresh food sample (e.g., 10-20 g) and homogenize it with 80% acetone at room temperature.

-

Extraction: Allow the mixture to extract for an extended period (e.g., 72-96 hours) at room temperature to ensure efficient extraction of sulfur-containing compounds.

-

Centrifugation: Centrifuge the homogenate to pellet solid debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted compounds.

-

Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter. The resulting extract is now ready for derivatization (for GC-MS) or direct analysis (for LC-MS/MS).

GC-MS Analysis Protocol with Silylation Derivatization

This protocol is adapted from established methods for the silylation of amino acids for GC-MS analysis.[5][6]

Objective: To derivatize SPC for volatility and analyze it using GC-MS.

Materials:

-

Extracted sample from Protocol 1

-

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

-

Acetonitrile

-

Heating block or oven

-

GC-MS system with a suitable capillary column (e.g., SLB™-5ms)

Procedure:

-

Drying: Take a known volume of the filtered extract and evaporate it to dryness under a stream of nitrogen.

-

Derivatization:

-

Add 100 µL of neat MTBSTFA to the dried extract.

-

Add 100 µL of acetonitrile.

-

Heat the mixture at 100 °C for 4 hours to facilitate the silylation reaction.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions (suggested):

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (suggested):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 50-600

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Proposed LC-MS/MS Analysis Protocol

This protocol is a proposed method based on the analysis of similar S-alkyl cysteine derivatives by LC-MS/MS.[7][8][9]

Objective: To identify and potentially quantify SPC using LC-MS/MS.

Materials:

-

Extracted sample from Protocol 1

-

LC-MS/MS system with a C18 reversed-phase column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

-

Sample Dilution: Dilute the filtered extract with the initial mobile phase conditions to ensure compatibility.

-

LC-MS/MS Analysis:

-

Inject the diluted sample into the LC-MS/MS system.

-

LC Conditions (suggested):

-

Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)

-

Flow Rate: 0.3 mL/min

-

Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and then return to initial conditions for equilibration.

-

-

MS/MS Conditions (suggested):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: These would need to be determined using a pure standard of this compound. The precursor ion would be the [M+H]+ of SPC, and fragment ions would be identified through collision-induced dissociation.

-

-

Biological Significance and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of S-alk(en)ylmercaptocysteines has been shown to possess biological activity.[1] For instance, S-allylmercaptocysteine (SAMC) has been reported to inhibit cell proliferation in various cancer cell lines.[3] The biological activities of these compounds are often attributed to the presence of the disulfide bond.[1] Research into the metabolic fate of related compounds like SAMC in rats has identified several metabolites, suggesting a complex metabolic pathway.[2] Further investigation is required to determine if SPC shares similar biological activities and to delineate its specific metabolic and signaling pathways.

Conclusion and Future Directions

The identification of this compound in food samples is an emerging area of research. While direct, validated methods and quantitative data are currently lacking, established analytical techniques for similar sulfur-containing compounds provide a solid foundation for future studies. The protocols outlined in this guide offer a starting point for researchers to begin exploring the presence and potential significance of SPC in the human diet. Future research should focus on:

-

Synthesis of an analytical standard for this compound to enable accurate identification and quantification.

-

Validation of the proposed GC-MS and LC-MS/MS methods for various food matrices.

-

Quantitative screening of a wide range of food products to determine the natural occurrence and levels of SPC.

-

Investigation into the biological activities and metabolic pathways of SPC to understand its potential role in human health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. aaspjournal.org [aaspjournal.org]

- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]

S-Propylmercaptocysteine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of S-Propylmercaptocysteine, a sulfur-containing amino acid derivative. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes known structural and computed properties, along with insights drawn from related compounds, to serve as a valuable resource for research and development.

Chemical Structure and Identifiers

This compound, a derivative of the amino acid cysteine, is characterized by the presence of a propyl disulfide group attached to the sulfur atom.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-3-(propyldisulfanyl)propanoic acid |

| Molecular Formula | C6H13NO2S2 |

| SMILES | CCCSSC--INVALID-LINK--N |

| InChI Key | JVVXIPKJTDVPQZ-YFKPBYRVSA-N |

| CAS Number | 2280-26-4 |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 195.3 g/mol |

| XLogP3 | -1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Exact Mass | 195.038771 g/mol |

| Topological Polar Surface Area | 101 Ų |

| Heavy Atom Count | 11 |

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking. However, research on the closely related compound, S-allylmercaptocysteine (SAMC), a component of aged garlic extract, suggests potential avenues for investigation. SAMC has been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.

The putative mechanisms of action for compounds like this compound, extrapolated from studies on SAMC, may involve the modulation of key signaling pathways related to cell proliferation and survival.

References

An In-depth Technical Guide on the Bioavailability and Absorption of S-Propylmercaptocysteine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of S-Propylmercaptocysteine, a sulfur-containing amino acid of significant interest in toxicology and pharmacology. Direct administration of this compound is not a recognized therapeutic or experimental approach; therefore, traditional bioavailability and absorption metrics are not applicable. Instead, this document focuses on the metabolic origins of this compound, primarily as a metabolite of the industrial solvent 1-bromopropane. The guide details the metabolic pathways leading to its formation, its subsequent biotransformation, and the analytical methodologies used for its detection. To provide a relevant pharmacokinetic context, data for structurally analogous and extensively studied S-alkylcysteine derivatives and N-acetylcysteine (NAC) are presented.

Metabolic Formation of this compound

This compound is not orally administered but is formed endogenously as a xenobiotic metabolite. The primary precursor identified in the scientific literature is 1-bromopropane (1-BP), an organic solvent used in various industrial applications. The metabolic pathway involves the conjugation of 1-bromopropane with glutathione (GSH), a critical step in the detoxification of electrophilic compounds.

This conjugation is catalyzed by glutathione S-transferases (GSTs) and results in the formation of S-propylglutathione. This conjugate is then sequentially catabolized by peptidases to yield S-propylcysteine. The subsequent N-acetylation of S-propylcysteine by N-acetyltransferases leads to the formation of N-acetyl-S-propylcysteine, commonly referred to as propylmercapturic acid, which is then excreted in the urine. This compound is an intermediate in this detoxification pathway.

Below is a diagram illustrating the metabolic pathway from 1-bromopropane to the excretion of its mercapturic acid metabolite.

Pharmacokinetics of Structurally Related Compounds

Due to the absence of direct pharmacokinetic studies on this compound, this section presents data on structurally similar and relevant compounds to provide a comparative pharmacokinetic context for researchers. The data for N-acetylcysteine (NAC), a widely studied cysteine derivative, and other S-alk(en)yl-l-cysteines are summarized below.

Table 1: Pharmacokinetic Parameters of N-Acetylcysteine (NAC) in Humans

| Parameter | Value | Reference |

| Oral Bioavailability | 6-10% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [2] |

| Volume of Distribution (Vd) | 0.47 L/kg | [3] |

| Elimination Half-life (t½) | ~6.25 hours | [2][3] |

| Protein Binding | ~50% | [2] |

| Clearance | Total body clearance: ~0.21 L/h/kg | [1] |

Table 2: Bioavailability of S-Alk(en)yl-l-cysteines in Animal Models

| Compound | Animal Model | Oral Bioavailability | Reference |

| S-Allylcysteine (SAC) | Rats and Dogs | 88-100% | [4] |

| S-1-Propenyl-l-cysteine (S1PC) | Rats and Dogs | 88-100% | [4] |

| S-Methyl-l-cysteine (SMC) | Rats and Dogs | High | [5] |

Experimental Protocols for Analysis

The quantification of this compound and its metabolites, particularly N-acetyl-S-propylcysteine, in biological matrices is crucial for toxicological and exposure studies. The standard analytical approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

-

Sample Collection: Urine samples are collected from subjects.

-

Internal Standard Spiking: A known concentration of an isotope-labeled internal standard (e.g., d7-propylmercapturic acid) is added to each urine sample to correct for matrix effects and variations in extraction efficiency.

-

Acidification: The urine sample is acidified to a pH of approximately 2.5.

-

Solid-Phase Extraction (SPE): The acidified sample is loaded onto a C18 SPE cartridge. The cartridge is then washed to remove interfering substances, and the analyte of interest is eluted with an organic solvent like acetone or methanol.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase used for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: The reconstituted sample is injected into an HPLC or UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid), is used to separate the analyte from other components in the sample.

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and then fragmented. Specific parent-to-daughter ion transitions are monitored for quantification, providing high selectivity and sensitivity.

Below is a diagram of the typical experimental workflow for the analysis of mercapturic acids.

Conclusion

This compound is an important intermediate in the metabolism of 1-bromopropane. As it is not administered directly, its bioavailability and absorption are not characterized in the traditional sense. Understanding its formation through the mercapturic acid pathway is key to its role as a biomarker of exposure to certain xenobiotics. The pharmacokinetic data of related S-alkylcysteine compounds and N-acetylcysteine provide valuable context for researchers in the fields of toxicology, pharmacology, and drug development. The analytical methods detailed herein, particularly LC-MS/MS, are essential for the accurate quantification of this compound's metabolites in biological systems.

References

An In-depth Technical Guide on the Potential Therapeutic Effects of S-Propylmercaptocysteine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Propylmercaptocysteine (SPMC) is an organosulfur compound with potential therapeutic applications stemming from its antioxidant and anti-inflammatory properties. While direct research on SPMC is limited, studies on its close structural analog, S-propyl cysteine (SPC), provide significant insights into its probable mechanisms of action and therapeutic effects. This technical guide synthesizes the available preclinical data on SPC, focusing on its impact on key signaling pathways involved in inflammation and oxidative stress, namely the NF-κB pathway. This document provides a comprehensive overview of its chemical properties, putative mechanisms of action, and relevant experimental protocols to facilitate further research and drug development efforts.

Chemical Properties

This compound is a derivative of the amino acid cysteine. Its chemical structure and properties are detailed below.

| Property | Value |

| Molecular Formula | C6H13NO2S2 |

| Molecular Weight | 195.3 g/mol |

| IUPAC Name | (2R)-2-amino-3-(propyldisulfanyl)propanoic acid |

| Canonical SMILES | CCCSSC--INVALID-LINK--N |

| CAS Number | Not available |

Therapeutic Potential: Preclinical Evidence

The therapeutic potential of S-propyl cysteine (SPC), a close analog of SPMC, has been investigated in preclinical models, particularly in the context of inflammation and oxidative stress.

Anti-inflammatory Effects

A key study investigated the anti-inflammatory effects of SPC in a diabetic mouse model, demonstrating its ability to mitigate kidney damage.

Table 1: In Vivo Anti-inflammatory Effects of S-Propyl Cysteine in Diabetic Mice

| Parameter | Control (Diabetic) | SPC (1 g/L in drinking water) | % Change vs. Control |

| Blood Urea Nitrogen (mg/dL) | 45.3 ± 3.1 | 31.6 ± 2.5 | -30.2% |

| Creatinine Clearance (mL/min) | 0.21 ± 0.02 | 0.35 ± 0.03 | +66.7% |

| Renal Reactive Oxygen Species (fold) | 2.8 ± 0.2 | 1.5 ± 0.1 | -46.4% |

| Renal Nitric Oxide (µmol/g protein) | 1.8 ± 0.1 | 1.1 ± 0.1 | -38.9% |

| Renal IL-6 (pg/mg protein) | 45.2 ± 3.7 | 28.4 ± 2.2 | -37.2% |

| Renal TNF-α (pg/mg protein) | 38.6 ± 3.1 | 23.5 ± 1.9 | -39.1% |

| Renal PGE2 (pg/mg protein) | 25.1 ± 2.0 | 16.3 ± 1.3 | -35.1% |

Antioxidant Effects

In a study on acetaminophen-induced hepatotoxicity in mice, SPC demonstrated significant antioxidant effects by replenishing glutathione (GSH) levels and reducing lipid peroxidation.

Table 2: In Vivo Antioxidant Effects of S-Propyl Cysteine in Acetaminophen-Induced Hepatotoxicity

| Parameter | Control (Acetaminophen) | SPC (1 g/L in drinking water) | % Change vs. Control |

| Hepatic Glutathione (nmol/g) | 2.8 ± 0.3 | 5.1 ± 0.4 | +82.1% |

| Hepatic Malondialdehyde (nmol/g) | 3.2 ± 0.3 | 1.9 ± 0.2 | -40.6% |

| Glutathione Peroxidase (U/mg) | 1.2 ± 0.1 | 2.0 ± 0.2 | +66.7% |

Mechanism of Action: Signaling Pathways

S-Propylmercaptocysteine: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Propylmercaptocysteine (SPMC) is a sulfur-containing amino acid derivative with significant potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the current scientific understanding of SPMC and its closely related analogue, S-Propyl Cysteine (SPC). It summarizes key quantitative data, details experimental methodologies for assessing its bioactivity, and visualizes the implicated signaling pathways. The information presented herein is intended to support further research and development of SPMC as a novel antioxidant and anti-inflammatory drug candidate.

Introduction

Reactive oxygen species (ROS) and chronic inflammation are key pathological contributors to a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.[1] Antioxidants and anti-inflammatory agents are therefore of significant interest in drug discovery. This compound (SPMC) and its structural analogues, such as S-Propyl Cysteine (SPC), are organosulfur compounds derived from Allium species. These compounds are recognized for their potential health benefits, including antimicrobial and antioxidant activities.[2] This guide focuses on the antioxidant and anti-inflammatory mechanisms of SPMC, drawing on data from closely related and well-studied compounds to elucidate its therapeutic promise.

Antioxidant Properties

The antioxidant capacity of organosulfur compounds is a key area of investigation. While direct quantitative data for SPMC is limited in the current literature, studies on the structurally similar S-allyl-L-cysteine (SAC) provide valuable insights into the potential radical scavenging activities of SPMC.

Quantitative Antioxidant Data

The following table summarizes the in vitro antioxidant activity of S-allyl-L-cysteine (SAC), a compound structurally related to SPMC. This data is presented as a proxy for the potential antioxidant capacity of SPMC.

| Assay | Compound | IC50 / Concentration | Reference Compound | IC50 / Concentration | Source |

| DPPH Radical Scavenging | Pyrene-labelled SAC (Py-SAC) | 58.43 mg/L | Vitamin C | 5.72 mg/L | [2] |

| Hydroxyl Radical Scavenging | Pyrene-labelled SAC (Py-SAC) | 8.16 mg/L | Vitamin C | 1.67 mg/L | [2] |

Note: The data presented is for Pyrene-labelled S-allyl-L-cysteine (Py-SAC), not this compound.

In addition to direct radical scavenging, S-Propyl Cysteine (SPC) has been shown to restore the activity of key endogenous antioxidant enzymes in the brain of mice treated with d-galactose, which induces oxidative stress.

| Antioxidant Enzyme | Effect of SPC Intake | Source |

| Glutathione Peroxidase (GPX) | Restored activity | [3] |

| Superoxide Dismutase (SOD) | Restored activity | [3] |

| Catalase | Restored activity | [3] |

Experimental Protocols: In Vitro Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of the test compound (e.g., SPMC) in a suitable solvent (e.g., methanol).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is typically used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that is measured spectrophotometrically.

Protocol:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test compound.

-

Add 10 µL of the test compound to 1 mL of the diluted ABTS•+ solution.

-

Incubate the mixture for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Trolox or ascorbic acid is commonly used as a standard.

-

The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

Principle: This assay measures the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside in an aqueous solution. The amount of remaining nitric oxide is determined using the Griess reagent.

Protocol:

-

Prepare a solution of 10 mM sodium nitroprusside in phosphate-buffered saline (PBS, pH 7.4).

-

Mix 2 mL of the sodium nitroprusside solution with 0.5 mL of various concentrations of the test compound.

-

Incubate the mixture at 25°C for 150 minutes.

-

After incubation, add 0.5 mL of the reaction mixture to 1 mL of sulfanilic acid reagent (0.33% in 20% glacial acetic acid).

-

Allow the mixture to stand for 5 minutes.

-

Add 1 mL of 0.1% naphthylethylenediamine dihydrochloride.

-

Measure the absorbance at 540 nm.

-

The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.

Anti-inflammatory Properties

Studies on S-Propyl Cysteine (SPC) in a diabetic mouse model have demonstrated significant anti-inflammatory effects, primarily through the modulation of the Nuclear Factor κB (NF-κB) signaling pathway.[4]

Quantitative Anti-inflammatory Data

The following table summarizes the effects of SPC on key inflammatory markers in the kidneys of diabetic mice.

| Inflammatory Marker | Effect of SPC Treatment (in diabetic mice) | Source |

| Pro-inflammatory Cytokines & Mediators | ||

| Interleukin-6 (IL-6) | Significantly lowered renal level | [4] |

| Tumor Necrosis Factor-α (TNF-α) | Significantly lowered renal level | [4] |

| Prostaglandin E2 (PGE2) | Significantly lowered renal level | [4] |

| Inflammatory Enzymes | ||

| Inducible Nitric Oxide Synthase (iNOS) | Dose-dependently declined mRNA expression | [4] |

| Cyclooxygenase-2 (COX-2) | Dose-dependently declined mRNA expression | [4] |

| Signaling Proteins | ||

| NF-κB p65 | Suppressed activity, mRNA expression, and protein level | [4] |

| p-p38 (MAPK) | Suppressed protein production (at high dose) | [4] |

| p-ERK1/2 (MAPK) | Suppressed protein production (at high dose) | [4] |

Experimental Protocols: In Vivo and In Vitro Anti-inflammatory Assays

Model: Streptozotocin (STZ)-induced diabetic mice are a common model for studying diabetic complications, including inflammation.

Protocol (as described by Park et al., 2014): [4]

-

Induce diabetes in mice with a single intraperitoneal injection of STZ.

-

Administer the test compound (e.g., SPC) in drinking water for a specified period (e.g., 10 weeks).

-

At the end of the treatment period, collect blood and kidney tissues.

-

Measure plasma levels of blood urea nitrogen (BUN) and creatinine clearance to assess renal function.

-

Homogenize kidney tissues to measure the levels of inflammatory markers (e.g., IL-6, TNF-α, PGE2) using ELISA kits.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of inflammatory genes (e.g., iNOS, COX-2, NF-κB p65).

-

Perform Western blotting to measure the protein expression of key signaling molecules (e.g., NF-κB p65, p-p38, p-ERK1/2).

Model: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages (e.g., RAW 264.7 cell line).

Protocol:

-

Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Pre-treat the cells with various concentrations of the test compound (e.g., SPMC) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant to measure the levels of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) and nitric oxide (using the Griess reagent).

-

Lyse the cells to extract proteins for Western blot analysis of inflammatory enzymes (iNOS, COX-2) and signaling proteins (e.g., phosphorylated forms of NF-κB, p38, ERK).

-

Extract RNA for qRT-PCR analysis of the mRNA expression of inflammatory genes.

Signaling Pathways

The anti-inflammatory effects of SPC are largely attributed to its ability to inhibit the NF-κB signaling pathway.

NF-κB Signaling Pathway in Inflammation

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed points of intervention by SPC.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-allylmercaptocysteine ameliorates lipopolysaccharide-induced acute lung injury in mice by inhibiting inflammation and oxidative stress via nuclear factor kappa B and Keap1/Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidative activity of sulfur-containing compounds in Allium species for human LDL oxidation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Propylmercaptocysteine: A Toxicological Profile and Future Research Perspectives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for S-Propylmercaptocysteine is limited. This document summarizes the existing information and provides a theoretical toxicological profile based on data from structurally related compounds. This information is intended for research and development purposes and should not be used for risk assessment without further experimental validation.

Introduction

This compound is a sulfur-containing amino acid derivative. While its biological activities and potential therapeutic applications are of growing interest, a comprehensive understanding of its toxicological profile is crucial for its safe development and use. This technical guide provides a summary of the currently available toxicological information for this compound and extrapolates a potential toxicological profile based on related compounds. It also highlights the existing knowledge gaps and proposes future research directions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H13NO2S2 | PubChem |

| Molecular Weight | 195.3 g/mol | PubChem |

| CAS Number | 2280-26-4 | PubChem |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

Toxicological Data

Direct toxicological studies on this compound are scarce. The primary available information comes from a single in vivo genotoxicity study.

Acute Toxicity

No dedicated acute toxicity studies (e.g., LD50 determination) for this compound have been identified in the public domain.

Sub-chronic and Chronic Toxicity

Information regarding the sub-chronic and chronic toxicity of this compound is not currently available.

Genotoxicity

An in vivo genotoxicity study on a substance referred to as "PTS," which is likely this compound, was conducted. The study reported that the substance was not genotoxic at the doses tested. However, minimal pathological lesions were observed in the liver and stomach at the highest dose administered.[1]

Table 1: Summary of Genotoxicity Data for a Related Compound

| Test System | Strain | Dose/Concentration | Results | Reference |

| In vivo Micronucleus Assay | Not Specified | Up to 55.0 mg/kg | Negative for genotoxicity. Minimal pathological lesions in liver and stomach at the highest dose. | [1] |

Carcinogenicity

No carcinogenicity studies on this compound have been reported.

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of this compound.

Metabolism and Pharmacokinetics

The metabolism of this compound has not been specifically studied. However, based on the metabolism of other S-alkylmercaptocysteines, it is likely metabolized via several pathways, including transamination and oxidation. The cysteine conjugate β-lyase pathway could also play a role, potentially leading to the formation of reactive metabolites.

Mechanism of Toxicity

The precise mechanisms of toxicity for this compound are unknown. The observation of minimal liver and stomach lesions at high doses in a genotoxicity study suggests that these organs may be potential targets of toxicity.[1] The involvement of the cysteine conjugate β-lyase pathway in the metabolism of structurally similar compounds suggests a potential mechanism for bioactivation to toxic species.

Experimental Protocols

As detailed experimental protocols for this compound are not available, a representative protocol for an in vivo micronucleus assay, similar to the one mentioned for a related compound, is provided below.

Experimental Protocol: In Vivo Micronucleus Assay (Example based on OECD Guideline 474)

-

Test System: Male and female rodents (e.g., rats or mice).

-

Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three or more dose levels. A vehicle control and a positive control group are included.

-

Dose Selection: Doses are selected based on a preliminary range-finding study to identify the maximum tolerated dose (MTD). The highest dose should induce some signs of toxicity without causing excessive mortality.

-

Treatment Schedule: Typically, two administrations are given 24 hours apart.

-

Sample Collection: Bone marrow is collected from the femur or tibia at 24 and 48 hours after the final administration.

-

Slide Preparation: Bone marrow smears are prepared, air-dried, and stained with a fluorescent dye (e.g., acridine orange) or a Romanowsky-type stain (e.g., Giemsa).

-

Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

-

Data Evaluation: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group using appropriate statistical methods.

Visualizations

Caption: Proposed metabolic pathways of this compound.

Caption: A typical experimental workflow for toxicological assessment.

Knowledge Gaps and Future Directions

The current understanding of the toxicological profile of this compound is severely limited. To ensure its safe use, a comprehensive toxicological evaluation is necessary. Key areas for future research include:

-

Acute, Sub-chronic, and Chronic Toxicity: To determine the potential for systemic toxicity after single and repeated exposures.

-

Metabolism and Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion of the compound.

-

Mechanism of Toxicity: To elucidate the molecular pathways leading to any observed toxicity.

-

Reproductive and Developmental Toxicity: To assess the potential for adverse effects on fertility and embryonic development.

-

Carcinogenicity: To evaluate the long-term carcinogenic potential.

Conclusion

This compound is a compound with potential biological and therapeutic relevance. However, the lack of comprehensive toxicological data is a significant barrier to its development. The limited available information suggests a low potential for genotoxicity, but also indicates possible liver and stomach effects at high doses. Further in-depth toxicological studies are essential to fully characterize its safety profile and to enable a scientifically sound risk assessment. The theoretical framework and proposed research directions outlined in this guide provide a roadmap for the future toxicological evaluation of this compound.

References

S-Propylmercaptocysteine as a Biomarker of Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Propylmercaptocysteine (SPMC) and its metabolites have emerged as promising biomarkers for assessing human exposure to certain industrial chemicals and dietary compounds. This technical guide provides an in-depth overview of SPMC as a biomarker, with a focus on its application in monitoring exposure to 1-bromopropane and compounds derived from garlic. The guide details the metabolic pathways, analytical methodologies for detection, and quantitative data from key studies.

Metabolic Pathways and Formation of this compound

The formation of this compound in the body is a result of the detoxification of electrophilic compounds through conjugation with glutathione (GSH), a critical endogenous antioxidant. This process, often catalyzed by glutathione S-transferases (GSTs), is a primary mechanism for rendering xenobiotics more water-soluble and facilitating their excretion.

Exposure to 1-Bromopropane

1-Bromopropane (1-BP), an industrial solvent, undergoes metabolic activation that includes conjugation with glutathione.[1][2] This reaction forms an S-propyl glutathione conjugate, which is then further metabolized in the mercapturic acid pathway. This pathway involves sequential enzymatic cleavage of the glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate to form N-acetyl-S-propylcysteine, which is then excreted in the urine. A portion of the S-propylcysteine can also form adducts with proteins, such as globin in red blood cells.

Exposure to Garlic-Derived Compounds

Garlic (Allium sativum) is rich in organosulfur compounds, most notably allicin (diallyl thiosulfinate). Allicin and related compounds are known to react with thiols, including glutathione. This reaction can lead to the formation of S-allylmercaptocysteine and potentially this compound, although the latter is generally found in lower concentrations. The metabolism of these garlic-derived compounds also follows the mercapturic acid pathway, resulting in the urinary excretion of their corresponding N-acetylcysteine conjugates.

Quantitative Data

The following tables summarize quantitative data from studies on this compound and its derivatives as biomarkers of exposure.

Table 1: Urinary N-Acetyl-S-propylcysteine (AcPrCys) Levels in Rats Exposed to 1-Bromopropane by Inhalation for Two Weeks